O-Desmethyl Indomethacin-d4

Beschreibung

Eigenschaften

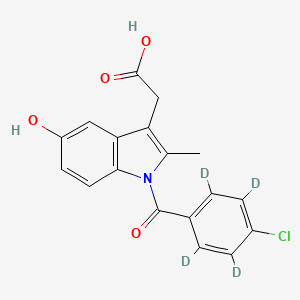

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNWQPYFBIALN-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675811 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189916-55-9 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological context of O-Desmethyl Indomethacin-d4. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, outlines detailed experimental protocols, and visualizes key metabolic and analytical workflows.

Core Chemical Properties

This compound is the deuterium-labeled form of O-Desmethyl Indomethacin (B1671933), a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis of Indomethacin and its metabolites in biological matrices.

Below is a summary of its key chemical properties:

| Property | Value | Reference |

| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [1] |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid, 5-Hydroxy-Indomethacin-d4 | [1] |

| CAS Number | 1189916-55-9 | [1] |

| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [1] |

| Molecular Weight | 347.79 g/mol | [1][2][3] |

| Appearance | Typically a solid | |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724) | |

| Storage | Recommended to be stored in a tightly closed container at room temperature, protected from light and moisture. For long-term stability, cold storage (e.g., 2–8°C or -20°C) may be specified. | [1] |

Metabolic Pathway of Indomethacin

Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[4][5] O-Desmethyl Indomethacin is one of the major metabolites resulting from the demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.[4] This metabolite, along with others, is considered to be pharmacologically inactive and is excreted in the urine and feces.[6] The deuterated form, this compound, is not a naturally occurring metabolite but a synthetic compound used for analytical purposes.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Indomethacin and its non-deuterated metabolites in biological samples.

Quantification of Indomethacin in Human Plasma using LC-MS

This protocol is adapted from a method developed for the quantitative determination of Indomethacin in maternal plasma.

1. Preparation of Standard and Quality Control (QC) Solutions:

-

Stock Solutions: Prepare stock solutions of Indomethacin and this compound (as an internal standard) in a suitable organic solvent, such as methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Indomethacin by diluting the stock solution.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard, this compound.

-

Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

-

Add a specified amount of the internal standard working solution (this compound).

-

Acidify the sample with an appropriate acid (e.g., 1.0 M HCl).

-

Add an extraction solvent (e.g., chloroform (B151607) or methyl tert-butyl ether).

-

Vortex the mixture for a set time (e.g., 5 minutes).

-

Centrifuge to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the reconstituted sample is injected.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor specific parent and product ion transitions for both Indomethacin and the internal standard, this compound.

Biological Activity and Applications

While O-Desmethyl Indomethacin is generally considered an inactive metabolite of Indomethacin, some research suggests that desmethyl derivatives of NSAIDs may possess off-target biological activities. For instance, some desmethyl derivatives have shown reduced COX inhibitory activity but can induce other cellular processes. However, the primary and well-established role of this compound in a research setting is as an internal standard for the accurate quantification of Indomethacin and its metabolites in pharmacokinetic and metabolic studies. Its use is critical for obtaining reliable data in drug development and clinical research.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. O-Desmethyl Indomethacin | Axios Research [axios-research.com]

O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Indomethacin-d4 is the deuterium-labeled form of O-Desmethyl Indomethacin (B1671933), a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] As a stable isotope-labeled compound, it serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of O-Desmethyl Indomethacin in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] This guide provides a comprehensive overview of its chemical properties, biological relevance, and detailed methodologies for its application in research.

Chemical and Physical Properties

This compound is a synthetic compound where four hydrogen atoms on the chlorobenzoyl ring of O-Desmethyl Indomethacin have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [3] |

| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [4] |

| Molecular Weight | 347.79 g/mol | [4] |

| CAS Number | 1189916-55-9 | [5] |

| Appearance | Off-White to Tan Solid | [6] |

| Purity | ≥98% | [7] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [8] |

| Solubility | Soluble in Methanol and Ethanol. | [6][9] |

| Storage | Store at -20°C. | [9] |

Biological Context and Mechanism of Action

Metabolism of Indomethacin

Indomethacin is extensively metabolized in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[10] The O-demethylation of the methoxy (B1213986) group on the indole (B1671886) ring results in the formation of O-Desmethyl Indomethacin. This metabolite, along with others, is largely considered to be pharmacologically inactive with significantly reduced cyclooxygenase (COX) inhibitory activity compared to the parent drug.[2][11] The metabolic pathway is crucial for the clearance of Indomethacin from the body.

Metabolic pathway of Indomethacin.

The Cyclooxygenase (COX) Signaling Pathway

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While Indomethacin is a potent inhibitor of both COX isoforms, its metabolite, O-Desmethyl Indomethacin, shows significantly reduced inhibitory activity.[2]

Simplified Cyclooxygenase (COX) signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a detailed protocol for the determination of O-Desmethyl Indomethacin in human plasma using LC-MS/MS.

Materials and Reagents

-

This compound

-

O-Desmethyl Indomethacin (analytical standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-Desmethyl Indomethacin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with 50:50 acetonitrile/water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | O-Desmethyl Indomethacin: To be determined empiricallythis compound: To be determined empirically |

| Collision Energy | To be optimized for each transition |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (O-Desmethyl Indomethacin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of O-Desmethyl Indomethacin in the unknown samples is then determined from this calibration curve.

Experimental Workflow and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical workflow, ensuring accuracy and precision by compensating for variability in sample preparation and analysis.

Bioanalytical workflow using this compound.

Synthesis

The synthesis of O-Desmethyl Indomethacin generally involves the demethylation of Indomethacin. The subsequent deuteration can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange. A general approach for the deuteration of indole-containing compounds involves treatment with a deuterium source, such as deuterated sulfuric acid in deuterated methanol.

Conclusion

This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard provides a reliable method for the accurate quantification of the Indomethacin metabolite, O-Desmethyl Indomethacin. The detailed protocols and methodologies presented in this guide are intended to facilitate its effective application in a research setting, ultimately contributing to a better understanding of the pharmacology of Indomethacin. For research use only, not for human or veterinary use.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS - 1189916-55-9 | Axios Research [axios-research.com]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of O-Desmethyl Indomethacin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Indomethacin-d4 is a deuterated analog of a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Its structural characterization is of paramount importance, particularly for its application as an internal standard in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound.

Molecular Structure and Properties

The definitive structure of this compound is 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid. The key structural features are the indole (B1671886) core, the p-chlorobenzoyl group with four deuterium atoms on the phenyl ring, the hydroxyl group at the 5-position of the indole ring (resulting from O-demethylation of the parent drug), and the acetic acid side chain at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₀D₄ClNO₄ |

| Molecular Weight | 347.79 g/mol |

| CAS Number | 1189916-55-9 |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO |

Synthesis Pathway

While a specific detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Indomethacin and its analogs. The synthesis would likely involve the coupling of a deuterated 4-chlorobenzoyl moiety with a protected 5-hydroxy-2-methyl-1H-indole-3-acetic acid derivative.

Caption: A conceptual synthetic pathway for this compound.

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of this compound relies on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for accurate mass determination.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically employed for acidic molecules like this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: The instrument is calibrated, and the sample is infused or injected into the mass spectrometer. The full scan mass spectrum is acquired over a relevant m/z range.

Data Interpretation:

The high-resolution mass spectrum will provide the accurate mass of the deprotonated molecule, [M-H]⁻. The expected exact mass for C₁₈H₉D₄ClNO₄⁻ is 346.0695. The observed mass should be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the acetic acid side chain and cleavage of the amide bond, further confirming the structure.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M-H]⁻ | 346.0695 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and the position of the deuterium labels.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d₄ or DMSO-d₆, is used.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring, the methyl group, and the acetic acid methylene (B1212753) group. Crucially, the aromatic region will show a simplified pattern compared to non-deuterated O-Desmethyl Indomethacin due to the absence of protons on the 4-chlorobenzoyl ring. The integration of the remaining proton signals will be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated 4-chlorobenzoyl ring will exhibit characteristic C-D coupling, which will appear as multiplets, confirming the location of the deuterium atoms. The chemical shifts of the other carbons can be compared to those of Indomethacin and its non-deuterated metabolites to confirm the O-desmethylation and the overall structure.

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS) (Note: Actual experimental data is not publicly available. These are predicted values based on the structure and comparison with Indomethacin.)

| Protons | Predicted Chemical Shift (ppm) |

| Indole-H4, H6, H7 | 6.5 - 7.5 |

| -CH₂-COOH | ~3.7 |

| -CH₃ | ~2.3 |

| -OH | Broad singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS) (Note: Actual experimental data is not publicly available. These are predicted values based on the structure and comparison with Indomethacin.)

| Carbons | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~168 |

| C=O (acid) | ~172 |

| Indole carbons | 100 - 155 |

| Chlorobenzoyl-d₄ carbons | 128 - 140 (with C-D coupling) |

| -CH₂- | ~31 |

| -CH₃ | ~13 |

Analytical Workflow

The structure elucidation of this compound follows a logical workflow, integrating the data from various analytical techniques.

Caption: A typical analytical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a critical process that underpins its use as a reliable internal standard in bioanalytical methods. Through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, the molecular formula, connectivity, and precise location of the deuterium atoms can be unequivocally confirmed. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a solid framework for researchers and scientists involved in the synthesis and analysis of isotopically labeled compounds for drug development and metabolism research.

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O-Desmethyl Indomethacin-d4

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended to serve as a key resource for professionals engaged in pharmaceutical research, analytical chemistry, and drug metabolism studies. This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] Its principal application lies in its use as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below. Data for the non-deuterated parent compound, O-Desmethyl Indomethacin, is also provided for comparative reference where available.

Chemical Identifiers and Formula

This table outlines the key identifiers and molecular formula for this compound.

| Identifier | Value | Reference |

| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [4] |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid, 5-Hydroxyindomethacin-d4 | [4][5] |

| CAS Number | 1189916-55-9 | [3][4][5] |

| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [3][4][6] |

Physicochemical Properties

This table details the key physicochemical characteristics. Properties marked with an asterisk (*) are for the non-deuterated compound O-Desmethyl Indomethacin and serve as a close approximation.

| Property | Value | Reference |

| Molecular Weight | 347.79 g/mol | [3][4][6] |

| Appearance | Off-White to Tan Solid | [7] |

| Melting Point | 217-219°C | [7] |

| Solubility | Soluble in Methanol* | [7] |

| Storage Conditions | Store at room temperature, protected from light and moisture.[4] Specific Certificate of Analysis may recommend colder temperatures (e.g., 2–8°C or -20°C).[4] |

Logical and Experimental Frameworks

The following diagrams illustrate the metabolic relationship of this compound and a typical experimental workflow for its application.

References

Synthesis and Characterization of O-Desmethyl Indomethacin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O-Desmethyl Indomethacin-d4. This deuterated analog of a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a critical tool in pharmacokinetic and metabolic studies. Its use as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise quantification of O-Desmethyl Indomethacin in biological matrices.[1][2]

Overview and Significance

Indomethacin undergoes extensive metabolism in the body, with O-demethylation being a major pathway.[3] The resulting metabolite, O-Desmethyl Indomethacin, is pharmacologically inactive.[4] The synthesis of a deuterated version, specifically this compound, provides a stable isotope-labeled standard essential for accurate bioanalytical method development and validation. The incorporation of four deuterium (B1214612) atoms offers a distinct mass shift, facilitating its differentiation from the endogenous metabolite in mass spectrometry-based assays.

Proposed Synthesis Pathway

The proposed pathway commences with the synthesis of Indomethacin-d4, incorporating the deuterium label at the p-chlorobenzoyl moiety. This is followed by the selective O-demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols derived from analogous syntheses reported in the literature. These should be considered as a starting point for optimization by experienced synthetic chemists.

Synthesis of Indomethacin-d4 (Precursor)

The synthesis of Indomethacin-d4 would follow the well-established procedures for Indomethacin, substituting a deuterated starting material.[2]

Materials:

-

p-Chlorobenzoic acid-d4

-

Thionyl chloride

-

5-Methoxy-2-methyl-3-indoleacetic acid

-

Anhydrous pyridine

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Preparation of p-Chlorobenzoyl chloride-d4: p-Chlorobenzoic acid-d4 is refluxed with an excess of thionyl chloride until the evolution of gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude p-chlorobenzoyl chloride-d4.

-

Acylation: 5-Methoxy-2-methyl-3-indoleacetic acid is dissolved in a mixture of anhydrous pyridine and DMF. The solution is cooled in an ice bath, and p-chlorobenzoyl chloride-d4 is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is poured into ice water and acidified with hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude Indomethacin-d4 is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

O-Demethylation of Indomethacin-d4

This procedure is adapted from the reported demethylation of Indomethacin.[5]

Materials:

-

Indomethacin-d4

-

Pyridine hydrochloride

Procedure:

-

Reaction Setup: A mixture of Indomethacin-d4 and a significant molar excess of pyridine hydrochloride is heated to 180°C in a round-bottom flask equipped with a condenser.

-

Reaction Monitoring: The reaction is maintained at this temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography or LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then treated with dilute hydrochloric acid. The resulting precipitate, crude this compound, is collected by filtration, washed with cold water, and dried. Purification is achieved through column chromatography on silica (B1680970) gel.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and extent of deuterium incorporation.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Predicted Analytical Data

As experimental data for this compound is not publicly available, the following tables summarize the predicted and expected characterization data based on the structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₀D₄ClNO₄ |

| Molecular Weight | 347.79 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, DMF |

| CAS Number | 1189916-55-9 |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Note: The absence of signals corresponding to the p-chlorobenzoyl protons is expected due to deuteration.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0-6.6 | m | Indole ring protons |

| ~3.7 | s | CH₂COOH |

| ~2.4 | s | CH₃ |

| (Variable) | br s | COOH, OH |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | COOH |

| ~168 | C=O (amide) |

| ~155-100 | Aromatic carbons |

| ~30 | CH₂COOH |

| ~13 | CH₃ |

Table 4: Predicted Mass Spectrometry Data (High Resolution MS)

| Ion | Predicted m/z |

| [M-H]⁻ | 346.06 |

| [M+H]⁺ | 348.08 |

| [M+Na]⁺ | 370.06 |

Conclusion

The synthesis of this compound, while not explicitly detailed in the public domain, can be reasonably achieved through a two-step process involving the synthesis of deuterated Indomethacin followed by O-demethylation. The characterization of the final product is crucial and should be performed using a combination of NMR, mass spectrometry, and chromatography to ensure its suitability as an internal standard for quantitative bioanalysis. This guide provides a foundational framework for researchers and scientists in the field of drug metabolism and pharmaceutical analysis to produce and characterize this valuable analytical tool.

References

O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers

CAS Number: 1189916-55-9

This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals on O-Desmethyl Indomethacin-d4. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies of its parent drug, Indomethacin.

Core Compound Data

This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2][3] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.[4]

| Property | Value | Source |

| CAS Number | 1189916-55-9 | MedchemExpress.com[4] |

| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | MedchemExpress.com[4] |

| Molecular Weight | 347.79 | MedchemExpress.com[4], Santa Cruz Biotechnology[5] |

| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid | LGC Standards[3] |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | MedchemExpress.com[4] |

Metabolic Pathway of Indomethacin

Indomethacin undergoes extensive metabolism in the liver.[6] The primary metabolic pathways include O-demethylation and N-deacylation, followed by glucuronidation.[1][3][7] O-demethylation, a major metabolic route, is catalyzed by cytochrome P450 enzymes, primarily CYP2C9.[6] This process results in the formation of O-Desmethyl Indomethacin, an inactive metabolite.[3][7]

Caption: Metabolic pathway of Indomethacin to its primary metabolites.

Experimental Protocols

Protocol: Quantitative Analysis of O-Desmethyl Indomethacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Indomethacin in a biological matrix, such as human plasma.

1. Materials and Reagents

-

O-Desmethyl Indomethacin analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of O-Desmethyl Indomethacin and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with acetonitrile to create calibration standards.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 300 µL of the working internal standard solution.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | O-Desmethyl Indomethacin: To be determined empiricallythis compound: To be determined empirically |

| Collision Energy | To be optimized for each transition |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of O-Desmethyl Indomethacin in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Visualization

The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis.[8] The following diagram illustrates the typical workflow for a quantitative bioanalytical assay.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

O-Desmethyl Indomethacin-d4 Metabolic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic stability of O-Desmethyl Indomethacin (B1671933), a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. While specific quantitative data for the deuterated analog, O-Desmethyl Indomethacin-d4, is not publicly available, this document extrapolates its likely metabolic fate based on established knowledge of Indomethacin and its metabolites. This guide covers the principal metabolic pathways, key enzymes involved, and detailed experimental protocols relevant to the assessment of metabolic stability. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

Indomethacin is a potent NSAID that undergoes extensive metabolism in vivo. One of its major metabolites is O-desmethyl indomethacin, formed through O-demethylation of the methoxy (B1213986) group. The deuterated form, this compound, is commonly used as an internal standard in analytical assays due to its similar chemical properties to the unlabeled metabolite. Understanding the metabolic stability of O-desmethyl indomethacin is crucial for comprehending the overall pharmacokinetics and disposition of Indomethacin. This guide synthesizes the available information to provide a detailed technical resource for researchers in drug metabolism and pharmacokinetics.

Metabolic Pathways of Indomethacin and O-Desmethyl Indomethacin

The metabolism of Indomethacin is a multi-step process primarily occurring in the liver. The initial key metabolic transformation is the O-demethylation to form O-desmethyl indomethacin. Subsequently, both Indomethacin and O-desmethyl indomethacin can undergo further conjugation reactions, primarily glucuronidation.

Formation of O-Desmethyl Indomethacin

The O-demethylation of Indomethacin is a Phase I metabolic reaction catalyzed by Cytochrome P450 enzymes.

Caption: Formation of O-Desmethyl Indomethacin from Indomethacin.

Further Metabolism of O-Desmethyl Indomethacin

O-desmethyl indomethacin is not metabolically inert and undergoes Phase II conjugation, specifically glucuronidation. This process increases the water solubility of the metabolite, facilitating its excretion.

Caption: Glucuronidation of O-Desmethyl Indomethacin.

Quantitative Data on Metabolic Reactions

While direct quantitative data on the metabolic stability of O-Desmethyl Indomethacin and its deuterated form is scarce in publicly available literature, kinetic parameters for the enzymatic reactions involved in the metabolism of the parent compound, Indomethacin, provide valuable context.

| Parameter | Enzyme | Substrate | Value | Reference |

| Km | Human Liver Microsomes | Indomethacin | 34.6 ± 5.4 µM | [1] |

| Vmax | Human Liver Microsomes | Indomethacin | 14.1 ± 3.9 pmol/mg/min | [1] |

| Km | Recombinant UGT1A9 | Indomethacin | 35 µM | [2] |

| Km | Recombinant UGT2B7 | Indomethacin | 32 µM | [2] |

Experimental Protocols

Detailed experimental protocols for specifically assessing the metabolic stability of this compound are not available. However, the following are representative protocols for in vitro metabolic stability assays that would be applicable.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of a test compound when incubated with human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM and the NADPH regenerating system.

-

Pre-warm the incubation mixture at 37°C.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed incubation mixture to a final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line will be the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the protein concentration.

Caption: Workflow for an in vitro metabolic stability assay.

Discussion

The available evidence strongly suggests that O-desmethyl indomethacin is not a metabolically stable terminal product. Its formation via CYP2C9 is a significant clearance pathway for the parent drug, Indomethacin. Subsequently, O-desmethyl indomethacin is a substrate for UGT enzymes, leading to the formation of glucuronide conjugates that are readily excreted.

For this compound, the deuterium (B1214612) labeling is unlikely to significantly alter its susceptibility to glucuronidation, as the labeling is typically on the indole (B1671886) ring or the benzoyl group, distant from the sites of conjugation (the carboxylic acid and the newly formed hydroxyl group). Therefore, it is expected that this compound would exhibit a metabolic stability profile similar to its unlabeled counterpart. Its primary route of metabolic clearance would be glucuronidation, leading to a relatively short in vivo half-life.

The use of this compound as an internal standard in analytical methods is justified by its chemical stability under analytical conditions and its co-elution with the analyte of interest. However, this application should not be misconstrued as evidence of high metabolic stability in a biological system.

Conclusion

References

A Technical Guide to O-Desmethyl Indomethacin-d4: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Indomethacin-d4, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity this compound and understanding the methodologies for its quality assessment.

Introduction

This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a major metabolite of Indomethacin. The incorporation of deuterium (B1214612) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioanalytical assays. The quality and purity of this stable isotope-labeled compound are critical for generating accurate and reproducible experimental data.

Sourcing this compound: A Comparative Overview of Suppliers

The availability and purity of this compound can vary between suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) to obtain precise purity data and information on any detected impurities. The following table summarizes publicly available information for several suppliers.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |

| Clinivex | 1189916-55-9 | C18H10D4ClNO4 | Purity information available on the Certificate of Analysis (COA)[1] | Intended for laboratory and research use only.[1] |

| Santa Cruz Biotechnology | 1189916-55-9 | C18H10D4ClNO4 | Lot-specific data is available on the Certificate of Analysis.[2] | For research use only.[2] |

| MedchemExpress | 1189916-55-9 | C18H10D4ClNO4 | Purity and documentation are provided with the product.[3] | Recommended storage conditions are provided on the COA.[3] |

| Axios Research | 1189916-55-9 | Not explicitly stated | Fully characterized chemical compound used as a reference standard.[4] | Compliant with regulatory guidelines and used for analytical method development and validation.[4] |

| Coompo Research Chemicals | 1189916-55-9 | C18H10D4ClNO4 | 98% |

Experimental Protocols for Purity Determination

The purity of this compound is typically determined by a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A validated reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the chemical purity of this compound and detecting any related impurities. The following is a generalized protocol based on established methods for Indomethacin and its metabolites.[5][6][7][8][9]

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point could be a 50:50 (v/v) mixture.[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: UV detection at approximately 240 nm or 254 nm.[9]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H NMR and/or ²H NMR are used to confirm the identity and determine the isotopic enrichment of the deuterated compound.

Objective: To verify the positions of deuterium incorporation and to quantify the level of deuteration.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms the deuteration. The residual proton signals can be used to calculate the isotopic purity.

-

²H NMR Analysis: Deuterium NMR can be a powerful tool for directly observing the deuterium signals, providing information about the structure and purity of highly deuterated compounds.[10]

Supplier Selection Workflow

The selection of a suitable supplier for this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart outlining the key steps for selecting a suitable supplier of this compound.

This guide provides a foundational understanding for sourcing and evaluating this compound. For any specific application, it is imperative to consult the supplier's documentation and perform in-house quality control to ensure the material meets the stringent requirements of your research.

References

- 1. clinivex.com [clinivex.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS - 1189916-55-9 | Axios Research [axios-research.com]

- 5. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Quantification of O-Desmethyl Indomethacin in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl Indomethacin (B1671933) in human plasma. O-Desmethyl Indomethacin is a principal metabolite of the potent non-steroidal anti-inflammatory drug, Indomethacin.[1][2][3] The method utilizes O-Desmethyl Indomethacin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Indomethacin is a widely prescribed NSAID for various inflammatory conditions. Its clinical efficacy and safety are influenced by its metabolism, with O-demethylation being a key pathway leading to the formation of O-Desmethyl Indomethacin.[1][2][3] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetic profile of Indomethacin and its potential contribution to the overall therapeutic and toxicological effects. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for matrix effects and variability in sample processing and instrument response.[7]

Experimental

Materials and Reagents

-

O-Desmethyl Indomethacin (CAS No. 50995-53-4) and this compound were sourced from a reputable chemical supplier.

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid were purchased from a standard chemical vendor.

-

Human plasma was obtained from a certified biobank.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a standard HPLC system with a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |

| Column Temperature | 40 °C |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized multiple reaction monitoring (MRM) transitions are listed in Table 2.

Table 2: Mass Spectrometry Parameters

| Parameter | O-Desmethyl Indomethacin | This compound |

| Precursor Ion (m/z) | 344.1 | 348.1 |

| Product Ion (m/z) | 139.0 | 139.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Ionization Mode | ESI Positive | ESI Positive |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of O-Desmethyl Indomethacin in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects. The chromatographic conditions provided a sharp and symmetrical peak for the analyte, with a retention time of approximately 2.5 minutes. The total run time of 5 minutes allows for high-throughput analysis.

The method was validated according to the FDA's bioanalytical method validation guidelines, demonstrating acceptable accuracy, precision, linearity, and stability.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of O-Desmethyl Indomethacin in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for routine analysis in clinical and research laboratories.

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of O-Desmethyl Indomethacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with methanol to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Data Processing

The concentration of O-Desmethyl Indomethacin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of O-Desmethyl Indomethacin.

Caption: Logical relationship of Indomethacin metabolism and its analysis.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H14ClNO4 | CID 46781170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for O-Desmethyl Indomethacin-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Indomethacin-d4 is the deuterium-labeled version of O-desmethyl-indomethacin, a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933).[1][2][3] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the quantitative analysis of Indomethacin and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive guide for utilizing this compound as an internal standard in preclinical and clinical research settings. The protocols detailed below are designed for the quantification of Indomethacin in plasma samples, a common matrix for pharmacokinetic and pharmacodynamic studies.

Indomethacin Metabolism and Mechanism of Action

Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, leading to the formation of several metabolites, including O-desmethyl-indomethacin.[1][2][4] These metabolites are largely inactive and are excreted in urine and feces.[1][2][4] The therapeutic effects of Indomethacin stem from its non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

Figure 1: Indomethacin's mechanism of action and metabolic pathway.

Quantitative Analysis of Indomethacin using this compound

The following protocol describes a validated LC-MS/MS method for the quantification of Indomethacin in human plasma, utilizing this compound as an internal standard.

Experimental Workflow

The general workflow for the bioanalytical method is outlined below. It involves sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 2: Bioanalytical workflow for Indomethacin quantification.

Materials and Reagents

-

Indomethacin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Stock and Working Solutions

-

Indomethacin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Indomethacin in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Indomethacin Working Solutions: Prepare serial dilutions of the Indomethacin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of blank human plasma into each tube (except for blank samples).

-

Spike with the appropriate Indomethacin working solution to prepare calibration standards and QCs.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Indomethacin: m/z 358.1 → 139.1this compound: m/z 348.1 → 139.1 |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500°C |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7][8][9][10] A summary of typical validation parameters is presented below.

| Validation Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | -8% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles |

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of Indomethacin in biological matrices by LC-MS/MS. The detailed protocol and validation data presented provide a solid foundation for researchers to implement this methodology in their pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is crucial for generating reliable data to support regulatory submissions and advance our understanding of the clinical pharmacology of Indomethacin.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. fda.gov [fda.gov]

- 10. hhs.gov [hhs.gov]

Application Note: Quantitative Analysis of Indomethacin in Human Plasma using O-Desmethyl Indomethacin-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Indomethacin (B1671933) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes O-Desmethyl Indomethacin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Indomethacin concentrations.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is prescribed for various conditions, including rheumatoid arthritis, osteoarthritis, and gout.[1] Accurate quantification of Indomethacin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens.

O-desmethyl Indomethacin is a major metabolite of Indomethacin.[2][3][4][5][6] The use of its deuterated form, this compound, as an internal standard offers significant advantages in LC-MS/MS analysis. As a stable isotope-labeled analog of a major metabolite, it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thereby leading to more reliable and reproducible results.[3]

This application note provides a detailed protocol for the extraction and quantification of Indomethacin from human plasma, including instrument parameters, sample preparation steps, and method validation data.

Experimental

Materials and Reagents

-

Indomethacin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of Indomethacin and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples and standards to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound working solution (1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column to achieve good peak shape and resolution.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Profile:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

The following MRM transitions are monitored. The transition for this compound is proposed based on its structure and the known fragmentation of Indomethacin.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Indomethacin | 358.1 | 139.1 | 25 |

| This compound (IS) | 348.1 | 139.1 | 25 |

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[7] The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1 to 2000 ng/mL with a correlation coefficient (r²) > 0.99.

-

Precision and Accuracy: Intra- and inter-day precision were below 15% (CV), and accuracy was within ±15% of the nominal concentrations.

-

Recovery: The extraction recovery of Indomethacin was determined to be consistent and reproducible across the calibration range.

-

Limit of Quantification (LLOQ): The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.

-

Matrix Effect: No significant matrix effect was observed.

Table 1: Calibration Curve and Linearity

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Low | 3 | < 8 | 97 - 103 | < 10 | 96 - 104 |

| Medium | 100 | < 6 | 98 - 102 | < 8 | 97 - 103 |

| High | 1600 | < 5 | 99 - 101 | < 7 | 98 - 102 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Indomethacin in human plasma.

Logical Relationship of Analytical Components

References

- 1. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of O-Desmethyl Indomethacin-d4 in Pharmacokinetic Studies of Indomethacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin (B1671933) is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathway for indomethacin involves O-demethylation to form O-desmethylindomethacin.

Accurate quantification of indomethacin in biological matrices is paramount for pharmacokinetic studies. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. To ensure the accuracy and precision of these assays, a stable isotope-labeled internal standard is employed. O-Desmethyl Indomethacin-d4, a deuterated analog of the main metabolite of indomethacin, serves as an excellent internal standard for the quantitative analysis of indomethacin in various biological samples. Its near-identical physicochemical properties to the analyte ensure that it experiences similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and experimental variability.

These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic studies of indomethacin.

Experimental Protocols

Bioanalytical Method for Indomethacin Quantification in Human Plasma and Urine using a Deuterated Internal Standard

This protocol is adapted from a validated method for the quantification of indomethacin in biological fluids and is suitable for pharmacokinetic studies.[1]

1. Materials and Reagents

-

Indomethacin analytical standard

-

This compound (or a suitable d4-Indomethacin standard)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Formic acid

-

1.0 M Hydrochloric acid (HCl)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Human urine

-

Type I ultrapure water

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the indomethacin stock solution with a mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 2.0 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (2.0 µg/mL this compound).

-

Add 20 µL of 1.0 M HCl to acidify the sample.

-

Add 1 mL of chloroform and vortex for 1 minute to extract the analytes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the lower organic layer (chloroform) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)

-

Mobile Phase: Isocratic elution with 0.05% formic acid in water and acetonitrile (47:53, v/v)[1]

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Proposed):

-

Indomethacin: m/z 358.1 → 139.1

-

This compound (Internal Standard): m/z 348.1 → 139.1

-

-

Ion Source Parameters (example):

-

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Establish a calibration curve over the expected concentration range of indomethacin in study samples. A linear range of 10 ng/mL to 5000 ng/mL is typically sufficient for pharmacokinetic studies.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

-

Selectivity and Specificity: Ensure no significant interference from endogenous components in the biological matrix.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of indomethacin in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).

Data Presentation

Table 1: Method Validation Parameters for Indomethacin Quantification in Human Plasma and Urine

| Parameter | Plasma | Urine |